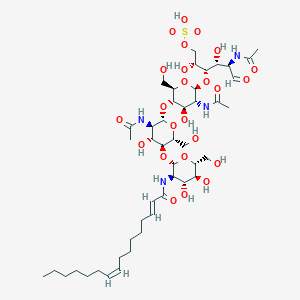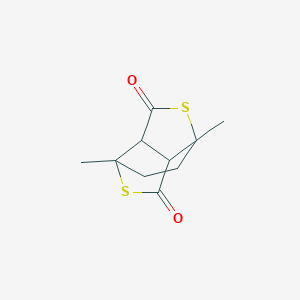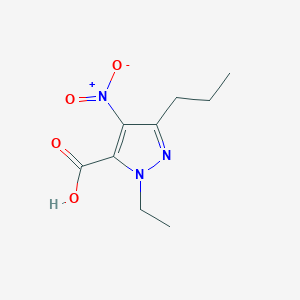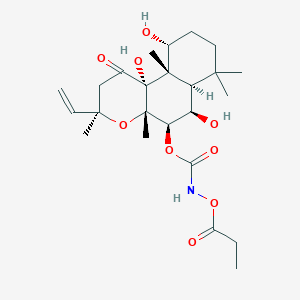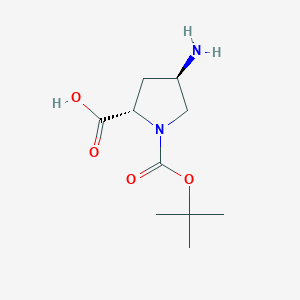
4'-Trifluoromethylsulfono-2,2':6',2''-terpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4'-Trifluoromethylsulfono-2,2':6',2''-terpyridine (TFMST) is a chemical compound that has gained significant attention in the scientific community due to its diverse applications in various fields. TFMST is a member of the terpyridine family of compounds, which are known for their unique properties, such as their ability to form stable metal complexes.
Wissenschaftliche Forschungsanwendungen
4'-Trifluoromethylsulfono-2,2':6',2''-terpyridine has found various applications in scientific research, including:
1. Catalysis: 4'-Trifluoromethylsulfono-2,2':6',2''-terpyridine has been used as a ligand for catalytic reactions, such as Suzuki-Miyaura cross-coupling reactions.
2. Sensors: 4'-Trifluoromethylsulfono-2,2':6',2''-terpyridine has been used as a fluorescent sensor for metal ions, such as copper and zinc ions.
3. Material Science: 4'-Trifluoromethylsulfono-2,2':6',2''-terpyridine has been used as a building block for the synthesis of metal-organic frameworks (MOFs).
Wirkmechanismus
The mechanism of action of 4'-Trifluoromethylsulfono-2,2':6',2''-terpyridine is not fully understood, but it is believed to involve the formation of stable metal complexes. 4'-Trifluoromethylsulfono-2,2':6',2''-terpyridine can act as a ligand for metal ions, forming stable coordination complexes. These complexes have unique properties that make them useful in various applications, such as catalysis and sensing.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of 4'-Trifluoromethylsulfono-2,2':6',2''-terpyridine. However, it is known that 4'-Trifluoromethylsulfono-2,2':6',2''-terpyridine can form stable complexes with metal ions, which can have an impact on cellular processes. Further research is needed to fully understand the biochemical and physiological effects of 4'-Trifluoromethylsulfono-2,2':6',2''-terpyridine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4'-Trifluoromethylsulfono-2,2':6',2''-terpyridine is its ability to form stable metal complexes, which makes it useful in various applications. However, 4'-Trifluoromethylsulfono-2,2':6',2''-terpyridine is a relatively new compound, and there is limited research on its properties and applications. Additionally, 4'-Trifluoromethylsulfono-2,2':6',2''-terpyridine is expensive and difficult to synthesize, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on 4'-Trifluoromethylsulfono-2,2':6',2''-terpyridine, including:
1. Developing new synthesis methods: Researchers can explore new synthesis methods to improve the yield and reduce the cost of 4'-Trifluoromethylsulfono-2,2':6',2''-terpyridine.
2. Studying the mechanism of action: Further research is needed to fully understand the mechanism of action of 4'-Trifluoromethylsulfono-2,2':6',2''-terpyridine and its impact on cellular processes.
3. Exploring new applications: Researchers can explore new applications of 4'-Trifluoromethylsulfono-2,2':6',2''-terpyridine, such as in drug delivery or as a sensor for other molecules.
4. Developing new derivatives: Researchers can develop new derivatives of 4'-Trifluoromethylsulfono-2,2':6',2''-terpyridine with improved properties for specific applications.
Conclusion:
In conclusion, 4'-Trifluoromethylsulfono-2,2':6',2''-terpyridine is a unique compound with diverse applications in various fields. Its ability to form stable metal complexes makes it useful in catalysis, sensing, and material science. Further research is needed to fully understand the mechanism of action and the biochemical and physiological effects of 4'-Trifluoromethylsulfono-2,2':6',2''-terpyridine. With continued research, 4'-Trifluoromethylsulfono-2,2':6',2''-terpyridine has the potential to be a valuable tool in scientific research and applications.
Synthesemethoden
The synthesis of 4'-Trifluoromethylsulfono-2,2':6',2''-terpyridine involves the reaction of 4'-chloro-2,2':6',2''-terpyridine with sodium trifluoromethanesulfonate in the presence of a palladium catalyst. This reaction yields 4'-Trifluoromethylsulfono-2,2':6',2''-terpyridine as a white powder with a high yield.
Eigenschaften
CAS-Nummer |
134653-69-3 |
|---|---|
Produktname |
4'-Trifluoromethylsulfono-2,2':6',2''-terpyridine |
Molekularformel |
C16H10F3N3O3S |
Molekulargewicht |
381.3 g/mol |
IUPAC-Name |
(2,6-dipyridin-2-ylpyridin-4-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C16H10F3N3O3S/c17-16(18,19)26(23,24)25-11-9-14(12-5-1-3-7-20-12)22-15(10-11)13-6-2-4-8-21-13/h1-10H |
InChI-Schlüssel |
OZRRTTUJPHVVRM-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)OS(=O)(=O)C(F)(F)F |
Kanonische SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)OS(=O)(=O)C(F)(F)F |
Synonyme |
4'-TRIFLUOROMETHYLSULFONO-2,2':6',2''-TERPYRIDINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(1R,5S,6R)-8-azabicyclo[3.2.1]octan-6-yl] acetate](/img/structure/B145178.png)




